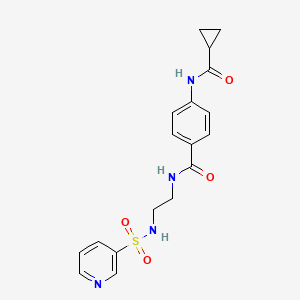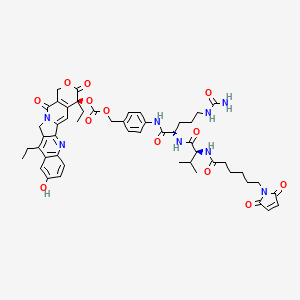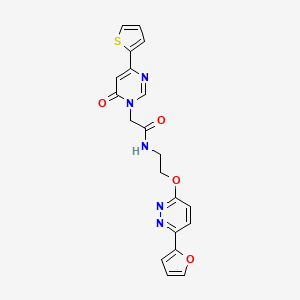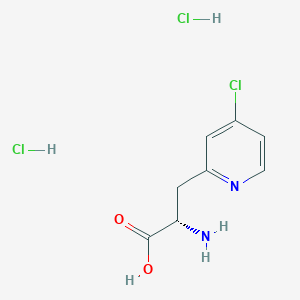
3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione” is a type of imidazole derivative. Imidazole derivatives are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. In this case, the imidazole ring is substituted with a 3-chlorophenyl group at the 3-position and a 4-ethoxyphenyl group at the 5-position. The presence of the thione group (C=S) at the 2-position of the imidazole ring is also noteworthy .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The 3-chlorophenyl and 4-ethoxyphenyl groups are aromatic rings substituted with a chlorine atom and an ethoxy group, respectively .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would be influenced by the electron-donating ethoxy group and the electron-withdrawing chloro group on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar imidazole ring could impact its solubility, melting point, boiling point, and other physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has delved into the synthesis and molecular structure analysis of compounds structurally similar to "3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione." For example, the synthesis of related imidazole derivatives and their crystal structure determination via X-ray diffraction has provided insights into their molecular configuration, including planarity of rings and intermolecular interactions such as hydrogen bonding and π···π interactions (Sharma et al., 2017).
Antimicrobial and Antifungal Agents
Some derivatives have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents. For instance, the synthesis of formazans from Mannich base of related compounds demonstrated moderate activity against Escherichia coli, Salmonella typhi, and various fungal strains (Sah et al., 2014).
Anticancer Agents
Compounds based on the imidazole scaffold, such as those incorporating the 3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione structure, have been explored for their potential as anticancer agents. Research into tubulin polymerization inhibitors based on the imidazole scaffold has identified compounds with potent in vitro and in vivo anticancer activity, highlighting the therapeutic potential of these derivatives (Romagnoli et al., 2016).
Electrochemical Studies
The electrochemical properties of related compounds have been investigated for applications in electronic devices. Studies on copolymerization with 3,4-ethylenedioxythiophene (EDOT) and the evaluation of optical and electrochromic properties suggest the utility of these compounds in developing materials with desirable electronic characteristics (Soylemez et al., 2015).
Safety and Hazards
Orientations Futures
Future research could explore the potential biological activities of this compound, given that many imidazole derivatives have demonstrated diverse biological activities. Additionally, studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQQGUTMNUVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)
![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)
![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)

![2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-](/img/structure/B2773929.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)




![3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2773938.png)
